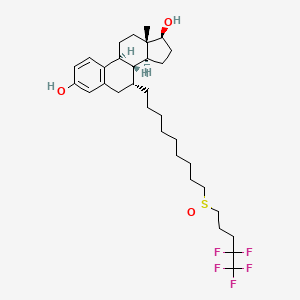
Fulvestrant
概要
説明
フルベストラントは、選択的エストロゲン受容体分解剤であり、主に閉経後女性のホルモン受容体陽性転移性乳がんの治療に使用されます。 これは、Faslodexというブランド名で販売されており、2002年に米国で初めて医療用に承認されました . フルベストラントは、エストロゲン受容体に結合し、それを不安定化させることによって作用し、受容体の分解とそれに続くエストロゲンシグナル伝達の阻害をもたらします .
準備方法
合成経路および反応条件
フルベストラントは、いくつかの重要な中間体を伴う複数段階のプロセスを通じて合成されます。一般的な合成経路の1つは、エストラジオールをスルフィニルクロリド誘導体と反応させてスルフィニル基を導入するプロセスです。 これは、炭素鎖を延長し、ペンタフルオロペンチル基を導入する一連の反応が続きます . 最終生成物は、結晶化やその他の技術を通じて精製され、目的の純度が得られます .
工業生産方法
フルベストラントの工業生産には、実験室と同様の反応条件を用いた大規模合成が含まれます。このプロセスは、収率と純度を最適化するために、温度、溶媒組成、反応時間などの反応パラメータを注意深く制御して行われます。 最終生成物は、筋肉内注射に適した医薬製剤に製剤化されます .
化学反応の分析
反応の種類
フルベストラントは、以下を含むいくつかの種類の化学反応を起こします。
酸化: フルベストラントは、主にシトクロムP-450 3A4(CYP 3A4)酵素の作用により、さまざまな代謝産物を形成するために酸化される可能性があります.
還元: 還元反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。
置換: フルベストラントは、特にスルフィニル基を含む置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素などの酸化剤とCYP 3A4などの酵素が含まれます.
還元: 水素化ホウ素ナトリウムなどの還元剤を制御された条件下で使用できます。
置換: さまざまな求核剤を、目的の生成物に応じて、スルフィニル基を置換するために使用できます。
主な生成物
これらの反応から形成される主な生成物には、フルベストラントのさまざまな代謝産物が含まれ、これらは一般的に親化合物よりも活性は低いです .
科学研究への応用
フルベストラントは、以下を含む幅広い科学研究の応用を持っています。
科学的研究の応用
Fulvestrant is a selective estrogen receptor degrader (SERD) commonly used to treat hormone receptor-positive (ER+) breast cancer . It is approved for postmenopausal women with hormone-sensitive advanced breast cancer following progression on prior endocrine therapy . this compound is also used as a first-line hormonal therapy and has demonstrated efficacy in patients with tamoxifen-resistant advanced breast cancer .
Scientific Research Applications
Combination Therapy: this compound is often used in combination with other drugs to improve its effectiveness or overcome drug resistance.
- Capivasertib: The addition of capivasertib, an AKT inhibitor, to this compound improved progression-free survival in women with aromatase inhibitor-resistant breast cancer .
- Venetoclax: A study investigating the addition of venetoclax to this compound did not find improvement in clinical benefit rate or progression-free survival in patients with ER-positive, HER2-negative breast cancer .
- CDK4/6 inhibitors: Combining this compound with CDK4/6 inhibitors like abemaciclib has shown promise as a safe and effective therapy for ER-positive breast cancer .
- Metformin: Metformin, an anti-hyperglycemic agent, can sensitize breast tumor response to this compound and other chemo- and radiotherapeutic interventions .
Nanoparticle Delivery:
this compound can be encapsulated in nanoparticles to improve its bioavailability, reduce toxicity, and enhance tumor-targeting .
- Nanoparticle-based delivery of this compound has shown promise in in vitro and in vivo models, improving bioavailability and systemic tolerability without apparent adverse effects .
- A smart nanomedicine encapsulating this compound and co-loaded with abemaciclib was a safe and effective therapy for ER-positive breast cancer in tests done on mice and Bama miniature pigs .
Radiotherapy:
this compound can be labeled with radioiodine (131I) for targeted radiation therapy .
- 131I-fulvestrant can precisely inhibit the growth of estrogen-dependent breast cancer cells by delivering radiation damage, blocking the tumorigenic effect of estrogen, and downregulating ER expression .
Clinical Trials and Studies
VERONICA Trial: A randomized phase II study investigated the addition of venetoclax to this compound in patients with ER-positive, HER2-negative breast cancer. The study found that the addition of venetoclax did not improve the clinical benefit rate or progression-free survival .
CONFIRM Study: This study reported that the efficacy of 500 mg this compound was higher than 250 mg .
FIRST Study: Compared this compound with tamoxifen as first-line hormonal therapy .
Real-World Data
Retrospective studies have evaluated the effectiveness and clinical outcomes of this compound in real-world settings .
- One study found that this compound is more effective in patients with a BMI under 30, without brain metastases, without prior chemotherapy, under 65 years of age, and when used in the early treatment line .
- The median progression-free survival (PFS) time was 9 months, and the median overall survival time was 28 months .
- PFS was associated with age, BMI, brain metastasis, this compound line, and use of pre-fulvestrant chemotherapy .
Tables
作用機序
フルベストラントは、がん細胞のエストロゲン受容体に競合的かつ可逆的に結合することによってその効果を発揮します。 この結合は、受容体のダウンレギュレーションと分解につながり、エストロゲンが受容体に結合して活性化することを防ぎます . エストロゲン受容体の分解は、ホルモン受容体陽性乳がん細胞の増殖と増殖を抑制します .
類似の化合物との比較
フルベストラントは、エストロゲン受容体に対する高い親和性と、アゴニスト効果なしに受容体の分解を誘発する能力により、選択的エストロゲン受容体分解剤の中でユニークです . 類似の化合物には、以下が含まれます。
タモキシフェン: 乳房組織ではアンタゴニストとして作用しますが、他の組織では部分的なアゴニスト効果を持つ、選択的エストロゲン受容体モジュレーター。
アナストロゾール: エストロゲンの産生を減らすアロマターゼ阻害剤ですが、エストロゲン受容体を直接分解しません。
フルベストラントのエストロゲン受容体を分解する独自の能力は、特に他の内分泌療法が失敗した場合に、ホルモン受容体陽性乳がんの治療に特に効果的です .
類似化合物との比較
Fulvestrant is unique among selective estrogen receptor degraders due to its high affinity for estrogen receptors and its ability to induce receptor degradation without agonist effects . Similar compounds include:
Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue but has partial agonist effects in other tissues.
Anastrozole: An aromatase inhibitor that reduces estrogen production but does not directly degrade estrogen receptors.
Exemestane: Another aromatase inhibitor with a similar mechanism to anastrozole but with different pharmacokinetic properties.
This compound’s unique ability to degrade estrogen receptors makes it particularly effective in treating hormone receptor-positive breast cancer, especially in cases where other endocrine therapies have failed .
特性
CAS番号 |
129453-61-8 |
|---|---|
分子式 |
C32H47F5O3S |
分子量 |
606.8 g/mol |
IUPAC名 |
(7R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29?,30+,41?/m1/s1 |
InChIキー |
VWUXBMIQPBEWFH-LQKBAPIOSA-N |
不純物 |
(7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-6-one-3,17-diol (6-keto-fulvestrant); (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10),6-tetraene-3,17-diol (delta6,7-fulvestrant); (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol (fulvestrant sulfone); (7alpha,17beta)-7-{9-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonylsulfinyl]}-estra-1,3,5(10)-triene-3,17-diol (fulvestrant extended); (7alpha,17beta)-7,7-nonamethylene-bis(estra-1,3,5(10)-triene-3,17-diol (fulvestrant sterol dimer); (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol (fulvestrant beta-isomer) |
SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
異性体SMILES |
C[C@]12CC[C@H]3C([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
正規SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
外観 |
white to off-white solid powder |
Color/Form |
White powder ... the solution for injection is a clear, colorless to yellow, viscous liquid |
Key on ui other cas no. |
129453-61-8 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
6.72e-03 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)estra-1,3,5(10)-triene-3,17-diol Faslodex fulvestrant ICI 182,780 ICI 182780 ICI-182780 ICI182780 ZM 182780 ZM-182780 ZM182780 |
蒸気圧 |
1.56X10-16 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















